molecular formula C4H10N2O2 B13130153 (2S)-2-Amino-3-hydroxybutanamide

(2S)-2-Amino-3-hydroxybutanamide

Cat. No.: B13130153
M. Wt: 118.13 g/mol
InChI Key: PZUOEYPTQJILHP-NFJMKROFSA-N
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Description

(2S)-2-Amino-3-hydroxybutanamide is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (2S)-2-Amino-3-hydroxybutanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective reduction of the carboxyl group to an amide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic reduction processes using specific reductases can be employed to achieve high yields of the desired product under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: (2S)-2-Amino-3-oxobutanamide.

    Reduction: (2S)-2-Amino-3-hydroxybutylamine.

    Substitution: Various substituted (2S)-2-Amino-3-hydroxybutanamides depending on the electrophile used.

Scientific Research Applications

(2S)-2-Amino-3-hydroxybutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2S)-2-Amino-3-hydroxybutanoic acid
  • (2S)-2-Amino-3-methoxybutanamide
  • (2S)-2-Amino-3-hydroxybutylamine

Comparison: (2S)-2-Amino-3-hydroxybutanamide is unique due to the presence of both an amino group and a hydroxyl group on the butanamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, its specific stereochemistry (2S) can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2?,3-/m0/s1

InChI Key

PZUOEYPTQJILHP-NFJMKROFSA-N

Isomeric SMILES

CC([C@@H](C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N)N)O

Origin of Product

United States

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